molecular formula C10H13ClINO2 B1390774 (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride CAS No. 269396-70-5

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Cat. No.: B1390774
CAS No.: 269396-70-5
M. Wt: 341.57 g/mol
InChI Key: OEKGKNIRLMPHEI-SBSPUUFOSA-N
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Description

®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features an amino group, an iodophenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde and ®-3-aminobutyric acid.

    Condensation Reaction: The 4-iodobenzaldehyde undergoes a condensation reaction with ®-3-aminobutyric acid in the presence of a suitable catalyst to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired ®-3-Amino-4-(4-iodophenyl)butanoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Palladium on carbon or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.

Major Products

    Oxidation: Nitro or imine derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodophenyl group can participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
  • ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
  • ®-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

Uniqueness

®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and molecular biology research.

Biological Activity

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a compound of significant interest in the field of neuropharmacology due to its structural similarities to neurotransmitters. This article explores its biological activities, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

This compound is recognized for its potential interactions with neurotransmitter receptors, which may influence synaptic transmission and offer neuroprotective effects. Its unique structure, featuring an iodine atom on the phenyl ring, enhances its binding affinity to various biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Starting Materials : The synthesis begins with readily available amino acids and iodinated phenyl derivatives.
  • Reagents : Common reagents include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activating agents for carboxylic acids.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.

Neuropharmacological Effects

Studies indicate that this compound may exhibit several biological activities:

  • Neuroprotective Properties : Preliminary research suggests that this compound may protect neuronal cells from damage, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Interaction with Neurotransmitter Receptors : The compound's structural similarity to known neurotransmitters allows it to interact with various receptors, influencing synaptic transmission. This interaction is crucial for understanding its role in treating mood disorders such as depression and anxiety.

The mechanism of action involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.
  • Halogen Bonding : The iodophenyl group participates in halogen bonding, enhancing binding affinity and specificity towards targets, which affects various biochemical pathways.

Case Studies

  • Neuroprotective Studies :
    • A study demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurotoxicity.
  • Binding Affinity Assessments :
    • Research involving receptor binding assays indicated that this compound has a higher affinity for certain neurotransmitter receptors compared to its analogs without iodine substitution.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Characteristics
(R)-3-Amino-4-(phenyl)butanoic acidSimilar backbone without iodineKnown for neuroprotective effects
(S)-3-Amino-4-(4-bromophenyl)butanoic acidBromine substitution instead of iodineExhibits different receptor binding profiles
(R)-3-Amino-4-(2-methylphenyl)butanoic acidMethyl substitution on the phenyl ringPotentially alters lipophilicity and receptor interaction
(R)-3-Amino-4-(chlorophenyl)butanoic acidChlorine substitutionDifferent pharmacokinetic properties

This table illustrates how the iodine substitution in this compound influences its biological activity compared to other related compounds.

Properties

IUPAC Name

(3R)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKGKNIRLMPHEI-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661582
Record name (3R)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-76-4, 269396-70-5
Record name Benzenebutanoic acid, β-amino-4-iodo-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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